![molecular formula C26H30N4O2 B13814137 1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester CAS No. 63149-38-2](/img/structure/B13814137.png)
1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester is a complex organic compound with a unique structure that includes a piperazine ring, a cyclopentene ring, and phenyl groups
Méthodes De Préparation
The synthesis of 1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the cyclopentene ring and phenyl groups through a series of condensation and substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester can be compared with other similar compounds, such as:
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, ethyl ester: This compound has a similar piperazine ring but differs in the substituents attached to it.
1-Piperazinecarboxylic acid, ethyl ester: This simpler compound lacks the cyclopentene and phenyl groups, making it less complex. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63149-38-2 |
|---|---|
Formule moléculaire |
C26H30N4O2 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
ethyl 4-[5-(anilinomethylidene)-2-(phenyliminomethyl)cyclopenten-1-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H30N4O2/c1-2-32-26(31)30-17-15-29(16-18-30)25-21(19-27-23-9-5-3-6-10-23)13-14-22(25)20-28-24-11-7-4-8-12-24/h3-12,19-20,27H,2,13-18H2,1H3 |
Clé InChI |
LJJCVHFNCVEXHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C2=C(CCC2=CNC3=CC=CC=C3)C=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
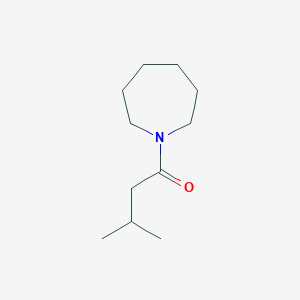
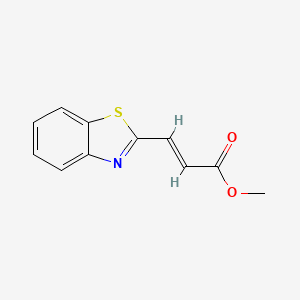
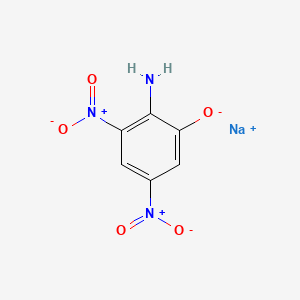

![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
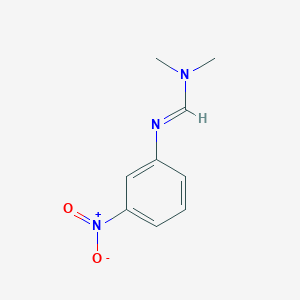
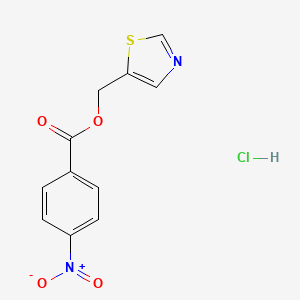
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
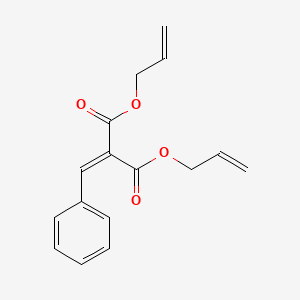

![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
